6-Chloro-2(1H)-quinoxalinone
Description
The Quinoxalinone Scaffold in Contemporary Medicinal Chemistry Research
The quinoxalinone scaffold, a heterocyclic framework composed of a fused benzene (B151609) and pyrazine (B50134) ring system, has emerged as a "privileged structure" in medicinal chemistry. researchgate.net This designation stems from its recurring presence in numerous biologically active compounds and its ability to interact with a wide array of biological targets. researchgate.net Quinoxaline (B1680401) derivatives are of significant interest due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netontosight.aimdpi.com The versatility of the quinoxalinone core allows for extensive functionalization, enabling the synthesis of diverse compound libraries for drug discovery. researchgate.net Researchers have explored various synthetic strategies to modify the quinoxalinone backbone, leading to the development of derivatives with enhanced therapeutic potential. researchgate.netportico.org
Significance of 6-Chloro-2(1H)-quinoxalinone as a Research Target
Among the numerous quinoxalinone derivatives, this compound has garnered considerable attention as a pivotal intermediate and a research target in its own right. Its structure, featuring a chlorine atom at the 6-position of the quinoxalinone core, makes it a versatile building block for the synthesis of more complex molecules. The presence of the chloro group provides a reactive site for further chemical modifications, allowing for the introduction of various functional groups to modulate biological activity. This has led to the development of a wide range of this compound derivatives with diverse and potent pharmacological effects.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAZZQLTKBYDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062409 | |
| Record name | 2(1H)-Quinoxalinone, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062409 | |
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Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2427-71-6 | |
| Record name | 6-Chloro-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2427-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2(1H)-Quinoxalinone, 6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002427716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinoxalinone, 6-chloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2(1H)-Quinoxalinone, 6-chloro- | |
| Source | EPA DSSTox | |
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| Record name | 2-HYDROXY-6-CHLOROQUINOXALINE | |
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Synthesis of 6 Chloro 2 1h Quinoxalinone
The synthesis of 6-chloro-2(1H)-quinoxalinone can be achieved through several methods. A common approach involves the cyclization of precursors. One such method starts with the reaction of 4-chloro-2-nitroaniline (B28928) with chloroacetyl chloride, followed by reduction of the nitro group and subsequent intramolecular cyclization to form the quinoxalinone ring. portico.org An improved regioselective synthesis has been described using p-chloroaniline as the starting material, proceeding through steps of condensation, nitration, reduction, cyclization, and oxidation. researchgate.net
Another synthetic route utilizes the reaction of 5-chloro-2-nitro-phenylamine with chloroacetyl chloride to produce 2-chloro-N-(4-chloro-2-nitro-phenyl)-acetamide. This intermediate is then reduced, and subsequent oxidation yields 6-chloro-1H-quinoxalin-2-one. sapub.org The choice of reducing agent in these syntheses is crucial to avoid side reactions, with iron powder being an effective option to prevent dechlorination. researchgate.net
Chemical Properties and Reactions
6-Chloro-2(1H)-quinoxalinone is a heterocyclic compound with the molecular formula C₈H₅ClN₂O. The chlorine atom at the 6-position is a key feature, influencing the compound's reactivity and serving as a handle for further functionalization through nucleophilic substitution reactions. The keto group at the 2-position can undergo reduction to form the corresponding alcohol.
Structure Activity Relationship Sar and Lead Optimization
Influence of the 6-Chloro Substituent on Bioactivity
The presence and nature of substituents on the benzene (B151609) ring of the quinoxalinone scaffold significantly modulate the biological activity. The 6-chloro substituent, in particular, plays a crucial role in the pharmacological profile of these compounds.
The introduction of a chloro group at the 6-position is a common strategy in the design of quinoxalinone-based compounds. For instance, 6-chloro-2(1H)-quinoxalinone is a key intermediate in the synthesis of the potent herbicide quizalofop-ethyl. portico.org In the context of antimicrobial activity, the presence of a strong electron-withdrawing group like a chloro atom on the quinoxaline (B1680401) ring has been associated with maximum antibacterial activity in some series of quinoxaline sulfonamide derivatives. mdpi.com Specifically, an electrophilic substitution reaction of 2(1H)-quinoxalinone with the chloride ion in sulfuric acid occurs exclusively at the 6-position, highlighting the regioselectivity of this position. researchgate.net
In the development of AMPA/kainate receptor antagonists, the nature of the substitution on the quinolone skeleton, a related heterocyclic system, was found to be critical for selectivity. A "nitro > chloro" preference was observed for AMPA selectivity, indicating that while chloro is effective, other electron-withdrawing groups might confer different selectivity profiles. acs.org Furthermore, in a series of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides, the cytotoxic potency against hypoxic cells increased with the electron-withdrawing nature of the 6(7)-substituent. nih.gov The 6,7-dichloro derivatives were found to be highly potent. nih.gov
The influence of the 6-chloro group is also evident in antiviral research. A series of 6-chloro-7-fluoroquinoxaline (B1435756) derivatives were synthesized to explore their anti-HIV potential. mdpi.com
Impact of Substituents at the N1 Position
The N1 position of the this compound scaffold offers a valuable site for chemical modification to fine-tune the compound's properties. Various substituents at this position have been shown to significantly impact biological activity.
In a study on aldose reductase inhibitors, a series of quinoxalinone derivatives with an N1-acetic acid head group and a substituted C3-phenoxy side chain proved to be potent and selective. researchgate.net This highlights the importance of an acidic moiety at the N1 position for this particular target. The most active compounds in this series, 2-(3-(4-bromophenoxy)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid and 2-(6-bromo-3-(4-bromophenoxy)-2-oxoquinoxalin-1(2H)-yl)acetic acid, both feature this N1-acetic acid group. researchgate.net
The nature of the substituent at the N1 position can also direct the course of chemical reactions. For instance, the copper-catalyzed C–H functionalization of quinoxalin-2(1H)-ones with alkynes can be controlled by the N1-substituent to selectively produce either (Z)-enaminones or furo[2,3-b]quinoxalines. researchgate.net N-protected quinoxalin-2(1H)-one derivatives, such as N-methyl and N-ethyl quinoxalin-2(1H)-ones, have been used to synthesize fused dibromo-aziridino quinoxalinones in excellent yields. acs.org Even long-chain alkyl groups like N-octyl and N-hexadecyl at this position allow the reaction to proceed smoothly. acs.org Furthermore, N-phenyl and N-p-chlorophenyl quinoxalin-2(1H)-ones have also been successfully utilized in these transformations. acs.org
Role of Substituents at the C3 Position
The C3 position of the this compound nucleus is a key site for derivatization, and modifications at this position have a profound effect on the compound's pharmacological profile. mdpi.comnih.gov
In the pursuit of potent aldose reductase inhibitors, a C3-phenoxy side chain was found to be a crucial structural feature. researchgate.net Molecular docking studies emphasized the importance of an ether spacer in this C3-phenoxy side chain. researchgate.net The direct C–H functionalization at the C3 position is considered a cost-effective method for synthesizing a diverse library of quinoxalin-2(1H)-one derivatives. mdpi.comnih.gov
The introduction of electron-withdrawing groups at the C-3 position has been shown to be beneficial for anticancer activity in some quinoxalinone derivatives. portico.org Various synthetic strategies have been developed for the functionalization of the C3 position, including arylation, amination, alkoxylation, and phosphonation. acs.org For example, 3-chloroquinoxalin-2(1H)-one can be prepared from the corresponding quinoxaline-2,3(1H,4H)-dione and serves as a key intermediate for introducing various substituents at the C3 position. researchgate.net
In a study on AMPA/kainate antagonists based on the 2(1H)-quinolone scaffold, a range of acidic groups were evaluated at the 3-position. A clear potency order was established: carboxylic ≈ phosphonic > tetrazole > mercaptoacetic > hydroxamic ≫ other heterocyclic acids. acs.org This indicates that the nature of the acidic functionality at C3 is critical for receptor interaction.
Effects of Fused Rings and Hybrid Scaffolds on Pharmacological Profile
To explore new chemical space and enhance biological activity, the this compound core has been incorporated into fused ring systems and hybrid molecules.
One approach involves the synthesis of fused dihalo-aziridino quinoxalinones through a tandem cyclization reaction. acs.org This strategy creates novel, strained heterocyclic systems with potential for unique biological activities. Another example is the synthesis of furo[2,3-b]quinoxalines from quinoxalin-2(1H)-ones and alkynes, demonstrating the creation of a fused furan (B31954) ring. acs.org
Hybrid scaffolds combining the quinoxalinone moiety with other pharmacologically active heterocycles have also been investigated. For instance, novel oxadiazole-quinoxalines have been synthesized and evaluated for their antitumor activity. mdpi.com In this design, the quinoxaline nucleus is linked to a 1,3,4-oxadiazole (B1194373) ring. mdpi.com Similarly, quinoxaline urea (B33335) analogs have been synthesized and studied for their potential in pancreatic cancer therapy by modulating IKKβ phosphorylation. nih.gov These hybrid molecules aim to combine the beneficial properties of each constituent scaffold to achieve improved therapeutic efficacy.
Optimization Strategies for Enhanced Potency and Selectivity
A key strategy is the systematic variation of substituents at different positions of the quinoxalinone ring. As discussed, modifying the substituents at the N1, C3, and C6/C7 positions can have a significant impact on activity and selectivity. acs.orgresearchgate.net For example, in the development of AMPA/kainate antagonists, it was found that selectivity is dependent on the nature of the substitution (nitro > chloro for AMPA selectivity) and its position (5,7- > 6,7-pattern for glycine (B1666218) selectivity). acs.org
Another optimization strategy is the introduction of specific functional groups to target particular enzymes or receptors. The incorporation of an N1-acetic acid group in aldose reductase inhibitors is a prime example of this approach. researchgate.net Furthermore, the synthesis of hybrid molecules, such as the oxadiazole-quinoxalines and quinoxaline urea analogs, represents a strategy to enhance potency by targeting multiple biological pathways or by improving physicochemical properties. mdpi.comnih.gov
The development of efficient and regioselective synthetic methods is also crucial for lead optimization. portico.org Improved synthetic protocols allow for the rapid generation of diverse analogs for SAR studies. For instance, the development of methods for direct C-H functionalization of the quinoxalinone core provides a powerful tool for late-stage modification and optimization. rsc.org
Below are interactive data tables summarizing the structure-activity relationships discussed:
Table 1: Influence of Substituents on Bioactivity
| Position | Substituent | Effect on Bioactivity | Reference |
| 6 | Chloro | Key for herbicidal activity; enhances antibacterial activity. | portico.orgmdpi.com |
| 6 | Nitro | Greater AMPA selectivity compared to chloro in quinolones. | acs.org |
| N1 | Acetic Acid | Potent and selective aldose reductase inhibition. | researchgate.net |
| N1 | Alkyl/Aryl | Directs reaction pathways; allows for synthesis of fused rings. | researchgate.netacs.org |
| C3 | Phenoxy | Important for aldose reductase inhibition. | researchgate.net |
| C3 | Electron-withdrawing groups | Can enhance anticancer activity. | portico.org |
| C3 | Acidic Moieties (Carboxylic, Phosphonic) | Critical for AMPA/kainate antagonist potency in quinolones. | acs.org |
Table 2: Optimization Strategies and Resulting Scaffolds
| Strategy | Resulting Scaffold | Desired Outcome | Reference |
| Fused Ring Formation | Fused Dihalo-aziridino Quinoxalinone | Novel biological activity | acs.org |
| Fused Ring Formation | Furo[2,3-b]quinoxaline | Novel biological activity | acs.org |
| Hybridization | Oxadiazole-Quinoxaline | Enhanced antitumor activity | mdpi.com |
| Hybridization | Quinoxaline Urea Analog | Modulation of specific signaling pathways (IKKβ) | nih.gov |
Mechanistic Investigations of Biological Action
Interaction with Specific Biological Targets (e.g., Enzymes, Receptors)
The quinoxalinone core is a recognized pharmacophore that interacts with various biological targets, including enzymes and receptors. Derivatives of this scaffold have been widely explored for their inhibitory or antagonistic activities.
Enzyme Inhibition: Quinoxalinone derivatives have been identified as inhibitors of several key enzymes. For instance, certain derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2) and lactate (B86563) dehydrogenase A (LDHA), both of which are significant targets in cancer therapy. sapub.orgresearchgate.net The substitution pattern on the quinoxalinone ring plays a crucial role in the potency and selectivity of this inhibition. While specific inhibitory data for 6-Chloro-2(1H)-quinoxalinone against these enzymes is not extensively documented, its structural similarity to active compounds suggests potential for interaction.
Furthermore, the broader class of quinoxaline (B1680401) derivatives has been investigated for the inhibition of other enzymes, such as aldose reductase (ALR2), which is implicated in diabetic complications. researchgate.net Additionally, some quinoxalinone-based compounds have been designed and synthesized as inhibitors of HIV-1 reverse transcriptase, indicating a potential antiviral application for this chemical class.
Receptor Antagonism: A significant area of research for quinoxalinone derivatives is their activity as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptors in the central nervous system. Overactivation of AMPA receptors is linked to neurotoxic events, making their antagonists valuable therapeutic targets for neurological disorders. While specific studies on this compound as an AMPA receptor antagonist are limited, the general quinoxalinone scaffold is known to be a competitive antagonist at this receptor.
Cellular Pathway Modulation (e.g., ROS Generation, DNA Damage)
The influence of quinoxalinone derivatives on cellular pathways is a key aspect of their biological effects. While direct evidence for this compound is scarce, studies on related compounds provide insights into potential mechanisms.
Reactive Oxygen Species (ROS) Generation: Certain classes of quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, have been shown to be involved in the generation of reactive oxygen species (ROS). This production of ROS can lead to oxidative stress within cells, a condition that can trigger various cellular responses, including apoptosis. The ability to modulate ROS levels is a significant factor in the biological activity of many therapeutic agents. However, it is important to note that the 1,4-dioxide moiety is critical for this activity, and its absence in this compound suggests a potentially different or less pronounced effect on ROS generation.
DNA Damage: Some quinoxaline derivatives have been reported to induce DNA damage. For example, a study on a 7-chloro-substituted quinoxaline 1,4-di-N-oxide derivative demonstrated its ability to cause DNA damage in cancer cells. This genotoxic activity is often linked to the bioreductive activation of the di-N-oxide functionality, leading to the formation of reactive intermediates that can interact with DNA. As this compound lacks the di-N-oxide group, its potential to directly cause DNA damage through a similar mechanism is likely limited. Any such activity would probably proceed through different, yet to be determined, pathways.
Ligand-Target Binding Studies
Understanding the molecular interactions between a ligand and its biological target is fundamental to elucidating its mechanism of action. For the quinoxalinone scaffold, valuable insights have been gained from structural biology and computational modeling studies.
A key example is the X-ray crystal structure of the AMPA receptor in complex with a competitive antagonist containing a quinoxaline-2,3-dione core (PDB ID: 3KG2). sapub.org Although the ligand in this structure is more complex than this compound, the binding mode of the core quinoxaline moiety provides a model for how this scaffold interacts with the receptor's ligand-binding domain. The quinoxaline ring typically forms key hydrogen bonds and hydrophobic interactions within the binding pocket, which are essential for its antagonist activity.
Molecular docking studies on other quinoxalinone derivatives have further illuminated their binding to various enzyme active sites. These computational models help to predict the binding orientation and affinity of a ligand and can guide the design of more potent and selective inhibitors. While specific ligand-target binding studies for this compound are not widely available, its structure suggests that the chlorine atom at the 6-position could influence its binding affinity and selectivity for various biological targets through electronic and steric effects.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a 6-Chloro-2(1H)-quinoxalinone derivative, might interact with a biological target, typically a protein or enzyme, at the atomic level. While specific docking studies on the parent this compound are not extensively detailed, numerous studies on its derivatives have revealed key binding modes against various therapeutic targets.
Derivatives of the quinoxaline (B1680401) scaffold have been identified as potential inhibitors for several enzymes implicated in disease. For instance, docking analyses of quinoxaline analogs against Aldose Reductase 2 (ALR2), an enzyme involved in diabetic complications, revealed important interactions with amino acid residues such as TYR 48, HIE 110, TRP 111, and TRP 219. nih.gov Similarly, novel quinoxaline derivatives designed as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) showed interactions with key residues like Leu 188, Leu 132, Val 70, and Ala 83 within the enzyme's binding pocket. semanticscholar.org
In the context of cancer therapy, 6-chloroquinoxaline (B1265817) derivatives have been designed and docked as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. ekb.eg These studies help to elucidate the binding mode of the compounds within the VEGFR-2 pocket. ekb.eg Other quinoxaline derivatives have been docked against the Epidermal Growth Factor Receptor (EGFR), with potent compounds showing strong binding to the protein (PDB ID: 4HJO). nih.gov The primary interactions driving the binding in these studies typically include hydrogen bonds, pi-alkyl interactions, and other van der Waals forces. semanticscholar.org
| Derivative Class | Protein Target | Key Interacting Residues |
|---|---|---|
| 6-Chloroquinoxaline derivatives | VEGFR-2 | Not specified in abstract. ekb.eg |
| Quinoxaline analogs | Aldose Reductase 2 (ALR2) | TYR 48, HIE 110, TRP 111, TRP 219. nih.gov |
| Quinoxaline-scaffold derivatives | GSK-3β | Leu 188, Leu 132, Val 70, Ala 83. semanticscholar.org |
| Quinoxaline derivatives (IVa-n) | EGFR (PDB: 4HJO) | Not specified in abstract. nih.gov |
| Quinoxalinone Schiff's bases | COX-2 | Not specified in abstract. nih.gov |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify new molecules that possess the required features and are therefore likely to be active at the target of interest.
For the quinoxaline scaffold, pharmacophore mapping has been successfully applied to understand the structural requirements for potent enzyme inhibition. In a study on quinoxaline derivatives as ALR2 inhibitors, a five-point pharmacophore hypothesis with the designation AADRR was generated. nih.gov This model consists of two hydrogen bond acceptor (A) features, one hydrogen bond donor (D) feature, and two aromatic ring (R) features. nih.gov Such a model serves as a template, marking the desirable structural characteristics needed to design novel and effective ALR2 inhibitors based on the quinoxaline framework. nih.gov This approach highlights the importance of specific functional groups and their spatial orientation for effective ligand-receptor binding. nih.gov
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Analysis
In silico ADME prediction is a critical step in early-stage drug discovery, allowing researchers to computationally estimate the pharmacokinetic properties of a compound and identify potential liabilities before committing to costly and time-consuming synthesis and experimental testing. Several studies on derivatives of this compound have reported favorable ADME profiles.
Predictions for various quinoxalinone derivatives consistently show good drug-likeness characteristics. For example, studies on 3-benzyl-N¹-substituted quinoxalin-2-ones and quinoxaline-isoxazole-piperazine conjugates found that most of the tested compounds had zero violations of Lipinski's Rule of Five and were in agreement with Veber's rule, indicating good potential for oral bioavailability. researchgate.netnih.gov
Specific ADME parameters have also been predicted. In a study of quinoxalinone Schiff's bases, one promising derivative was predicted to have high Caco-2 permeability and a human intestinal absorption (%HIA) of 99.58%, along with low blood-brain barrier (BBB) permeability and no predicted hepatotoxicity or mutagenicity. nih.gov Another study focusing specifically on new 6-chloroquinoxaline derivatives highlighted a significant advantage: the compounds were predicted to have no BBB permeation and were not substrates for the P-glycoprotein (P-gp) transporter, a common mechanism for drug resistance. ekb.eg These in silico results suggest that the this compound scaffold can be modified to produce derivatives with promising pharmacokinetic profiles. ekb.egjohnshopkins.edu
| Derivative Class | Predicted Property | Finding |
|---|---|---|
| 6-Chloroquinoxaline derivatives | Blood-Brain Barrier (BBB) Permeation | No predicted permeation. ekb.eg |
| 6-Chloroquinoxaline derivatives | P-glycoprotein (P-gp) Substrate | Predicted to not be substrates. ekb.eg |
| Quinoxalinone Schiff's bases | Human Intestinal Absorption (%HIA) | High (e.g., 99.58% for compound 6d). nih.gov |
| Quinoxalinone Schiff's bases | Hepatotoxicity / Mutagenicity | Predicted to have zero risk. nih.gov |
| 3-benzyl-N¹-substituted quinoxalin-2-ones | Lipinski's Rule of Five | Most compounds have zero violations. researchgate.net |
| Quinoxaline-isoxazole-piperazine conjugates | Drug-Likeness Rules (Lipinski, Veber, Egan) | Followed rules without deviation. nih.gov |
Quantum Chemical Calculations (e.g., HOMO-LUMO Energy Gaps)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's chemical reactivity and kinetic stability; a larger gap generally implies higher stability and lower reactivity.
Theoretical investigations have been performed on quinoxaline derivatives to determine these electronic parameters. In one study, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to analyze a series of quinoxaline-1,4-dioxide derivatives. researchgate.netresearchgate.net The calculations provided values for the HOMO and LUMO energies, allowing for the determination of the energy gap for each compound. researchgate.netresearchgate.net These results offer insight into the electronic structure and charge transfer capabilities within the molecules. scispace.com Such computational analyses are valuable for understanding the structure and chemical properties of quinoxalinone-based compounds. scispace.com
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoxaline-1,4-dioxide (I) | -6.912 | -2.204 | 4.708. researchgate.net |
| 2-Methyl-quinoxaline 1,4-dioxide (II) | -6.694 | -2.095 | 4.599. researchgate.net |
| 2-Chloro-quinoxaline 1,4-dioxide (III) | -7.048 | -2.612 | 4.436. researchgate.net |
| 2-Nitro-quinoxaline 1,4-dioxide (IV) | -7.864 | -3.646 | 4.218. researchgate.net |
| 2-Carboxy-quinoxaline 1,4-dioxide (V) | -7.238 | -3.048 | 4.190. researchgate.net |
| 2-Amino-quinoxaline 1,4-dioxide (VI) | -6.095 | -1.850 | 4.245. researchgate.net |
| 2-Hydroxy-quinoxaline 1,4-dioxide (VII) | -6.449 | -2.122 | 4.327. researchgate.net |
Advanced Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules in solution. For 6-Chloro-2(1H)-quinoxalinone, both proton (¹H) and carbon-13 (¹³C) NMR provide distinct insights into its aromatic and heterocyclic framework.
¹H NMR: The proton NMR spectrum of this compound displays signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The spectrum typically shows signals for the vinyl proton on the pyrazinone ring and the three protons on the chlorinated benzene (B151609) ring. For the parent compound, 2(1H)-quinoxalinone, the proton assignments in DMSO-d₆ are well-established, with the NH proton appearing far downfield around 12.47 ppm and the vinyl proton at 8.209 ppm. The aromatic protons appear between 7.33 and 7.80 ppm. The introduction of the chlorine atom at the 6-position alters the electronic density of the benzene ring, causing predictable shifts in the corresponding proton signals due to its electron-withdrawing nature.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. In quinoxaline (B1680401) derivatives, the carbon atoms of the aromatic and heterocyclic rings resonate at characteristic chemical shifts. For instance, the carbonyl carbon (C=O) of the quinoxalinone ring is typically observed at a significant downfield shift. The carbon atoms directly bonded to the nitrogen atoms and the chlorine atom also show characteristic resonances influenced by the electronegativity of these heteroatoms.
Below is a table summarizing typical NMR data for related quinoxalinone structures.
| Nucleus | Position | Typical Chemical Shift (δ, ppm) |
| ¹H | N-H | ~12.4 |
| ¹H | C3-H | ~8.2 |
| ¹H | Aromatic-H | 7.3 - 7.8 |
| ¹³C | C=O | >150 |
| ¹³C | Aromatic/Heterocyclic C | 115 - 145 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, techniques like Electrospray Ionization (ESI) are commonly employed.
The mass spectrum of this compound will prominently feature the molecular ion peak [M]⁺. Due to the presence of the chlorine atom, a characteristic isotopic pattern is observed. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: one for the molecule containing ³⁵Cl ([M]⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl ([M+2]⁺). This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the structure.
Further fragmentation analysis (MS/MS) can reveal the breakdown pathways of the molecule, providing additional structural confirmation. Common fragmentation patterns for quinoxalinones involve the loss of small molecules like CO and HCN, helping to verify the core structure.
| Ion | Description | Expected m/z |
| [M]⁺ | Molecular ion with ³⁵Cl | 180.0 |
| [M+2]⁺ | Molecular ion with ³⁷Cl | 182.0 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features.
The most prominent peaks include the N-H stretching vibration, typically seen as a broad band in the region of 3400-3200 cm⁻¹, and a strong absorption from the carbonyl (C=O) group of the amide lactam) ring, which usually appears around 1700-1650 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds within the aromatic and heterocyclic rings are observed in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration can be found in the fingerprint region, typically between 800 and 600 cm⁻¹.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretch | 3400 - 3200 |
| C=O (Amide) | Stretch | 1700 - 1650 |
| C=C / C=N | Aromatic Stretch | 1600 - 1450 |
| C-Cl | Stretch | 800 - 600 |
X-ray Crystallography and Hirshfeld Surface Analysis
Hirshfeld Surface Analysis: This is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the data obtained from X-ray crystallography. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.
Key features of a Hirshfeld analysis include:
dnorm map: Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii.
This analysis provides a deep understanding of the packing motifs and the specific forces, like hydrogen bonds and π-π stacking, that dictate the supramolecular architecture.
| Technique | Information Provided |
| X-ray Crystallography | 3D molecular structure, bond lengths, bond angles, crystal system, space group. |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions (e.g., H-bonds, van der Waals forces). |
Future Directions and Research Opportunities
Exploration of Novel Synthetic Routes and Derivatization Strategies
The development of efficient and versatile synthetic methods is crucial for expanding the chemical space and accessibility of 6-chloro-2(1H)-quinoxalinone derivatives. While traditional methods like the chloroacetyl chloride and amino acid routes have been established, they can be limited by harsh conditions or low yields. portico.org An improved regioselective synthesis starting from p-chloroaniline has been described, involving steps of condensation, nitration, reduction, cyclization, and oxidation. researchgate.net
Future research is trending towards greener, more efficient, and highly selective strategies. Key areas of exploration include:
C-H Functionalization: Direct C–H functionalization of the quinoxalinone core represents a powerful, atom-economical strategy to introduce molecular complexity. nih.govmdpi.com This approach avoids the need for pre-functionalized starting materials. Recent advancements have demonstrated the utility of multi-component tandem reactions to install various functional groups at the C3 position. nih.govmdpi.com For instance, methods for trifluoroalkylation, difluoroalkylation, and perfluoroalkylation have been developed, which are significant for modulating the electronic and pharmacokinetic properties of the derivatives. nih.gov
Photocatalysis: Visible-light-induced reactions offer mild and environmentally friendly conditions for synthesizing and derivatizing quinoxalinones. researchgate.net This has been applied to the alkylation of DNA-tagged quinoxaline-2-ones with carboxylic acids, showcasing the method's compatibility with complex biological molecules. nih.govresearchgate.net Photocatalytic methods have also been developed for the C3-H functionalization of the quinoxalinone ring. researchgate.net
Novel Catalytic Systems: The use of innovative catalysts, including pyridine, heterogeneous catalysts, and metal-free systems, is being explored to improve reaction efficiency and selectivity. researchgate.netnih.govacgpubs.org Pyridine has been used to catalyze the reaction between 1,2-phenylenediamines and phenacyl bromide to produce quinoxaline (B1680401) derivatives efficiently at room temperature. acgpubs.org
These advanced synthetic strategies enable the creation of diverse libraries of this compound analogs for screening and optimization.
| Synthetic Strategy | Key Features | Starting Materials (Example) | Reference(s) |
| Improved Chloroacetyl Chloride Method | Regioselective; avoids dechlorinated byproducts by optimizing reduction conditions. | p-Chloroaniline, Chloroacetyl chloride | portico.orgresearchgate.net |
| Direct C-H Functionalization | Atom-economical; avoids pre-functionalization; allows for multi-component reactions. | Quinoxalin-2(1H)-ones, Alkenes, CF3SO2Na | nih.govmdpi.com |
| Visible-Light Photocatalysis | Mild, green conditions; high functional group tolerance; catalyst- and additive-free options. | Quinoxalin-2(1H)-ones, Alkyl-NHP-esters | researchgate.netnih.govresearchgate.net |
| Pyridine Catalysis | Simple and efficient protocol; reactions proceed at room temperature. | 1,2-diamino-4-chlorobenzene, Phenacyl bromide | acgpubs.org |
Development of Multi-Targeted Therapies
The concept of "one molecule, multiple targets" is a promising strategy for treating complex diseases like cancer and diabetic complications, which involve multiple pathological pathways. The this compound scaffold is well-suited for the design of multi-targeted or multifunctional agents due to its versatile structure and ability to interact with various biological targets.
Dual Aldose Reductase Inhibition and Antioxidant Activity: Derivatives of quinoxalin-2(1H)-one have been identified as multifunctional inhibitors of aldose reductase (AR), a key enzyme in the polyol pathway implicated in diabetic complications. nih.gov By incorporating a 1-hydroxypyrazole group as a bioisostere for a carboxylic acid and phenolic hydroxyl groups, researchers have developed compounds that not only inhibit AR potently but also exhibit strong antioxidant properties, thereby addressing both enzymatic and oxidative stress pathways in diabetes. nih.gov
Multi-Kinase Inhibition: Quinoxaline derivatives have been shown to inhibit multiple receptor tyrosine kinases (RTKs) that are crucial for cancer cell growth and survival, including VEGFR, EGFR, and HER2. nih.gov Furthermore, tricyclic quinoxalines have been developed as potent inhibitors of FLT3, PDGFRα, and KIT, all of which are implicated in various cancers. taylorandfrancis.com This polypharmacological profile could lead to more effective anticancer therapies by simultaneously blocking redundant signaling pathways.
Targeting Epigenetics and Cancer Metabolism: Recently, 2(1H)-quinoxalinone derivatives were discovered as potent and selective inhibitors of Methionine Adenosyltransferase 2A (MAT2A), an emerging drug target for cancers with MTAP gene deletion. nih.govresearchgate.net Developing compounds that co-target MAT2A and other cancer-related pathways could offer a synergistic therapeutic effect.
The future in this area lies in the rational design of single chemical entities that can modulate multiple, disease-relevant targets to achieve superior efficacy and potentially overcome drug resistance.
| Derivative Class | Therapeutic Area | Multiple Targets | Reference(s) |
| 1-Hydroxypyrazole Quinoxalinones | Diabetic Complications | Aldose Reductase, Reactive Oxygen Species (Antioxidant) | nih.gov |
| Tricyclic Quinoxalines | Cancer | FLT3, PDGFRα, KIT | taylorandfrancis.com |
| General Quinoxaline Derivatives | Cancer | VEGFR, EGFR, HER2, FGFRs | nih.gov |
Preclinical Development Considerations
Advancing a promising this compound derivative from a laboratory "hit" to a clinical candidate requires rigorous preclinical evaluation. This phase focuses on assessing the compound's drug-like properties, including its pharmacokinetic profile and in vivo efficacy.
Pharmacokinetics and ADMET Profiling: A critical aspect of preclinical development is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico tools are increasingly used in the early stages to predict these properties and guide lead optimization. nih.gov For example, studies on certain quinoxaline derivatives have used computational models to predict a lack of blood-brain barrier (BBB) permeation and to determine if they are substrates for efflux pumps like P-glycoprotein (P-gp), which are important considerations for drug distribution and resistance. ekb.eg
In Vivo Efficacy: Successful preclinical development hinges on demonstrating efficacy in relevant animal models of disease. In the context of cancer, a novel 2(1H)-quinoxalinone derivative (compound 28), designed as a MAT2A inhibitor, not only showed good inhibitory activity but also favorable pharmacokinetic properties and improved in vivo anticancer activity in MTAP-deficient tumor models. nih.gov Such studies are essential to validate the therapeutic hypothesis and establish a potential therapeutic window.
Future efforts will need to systematically optimize the ADMET properties of lead compounds to ensure they have adequate bioavailability, metabolic stability, and target tissue exposure to exert their therapeutic effects in vivo.
| Compound/Derivative | Preclinical Finding | Significance | Reference(s) |
| Compound 28 (MAT2A Inhibitor) | Favorable pharmacokinetic properties and improved in vivo anticancer activity in tumor models. | Demonstrates potential for clinical translation as a cancer therapeutic. | nih.gov |
| Quinoxaline-based VEGFR-2 Inhibitors | In silico ADME results showed no BBB permeation and non-substrate status for P-glycoprotein. | Suggests lower potential for CNS side effects and circumvention of a common drug resistance mechanism. | ekb.eg |
| General Quinoxalinone Derivatives | Subjected to in silico ADMET evaluation using graph-based signature platforms. | Early-stage identification of candidates with desirable physicochemical and biological properties. | nih.gov |
Application in Materials Science and Other Fields Beyond Medicinal Chemistry
While the majority of research on this compound focuses on its medicinal applications, its unique chemical structure lends itself to other important fields, particularly materials science and agrochemistry.
Materials Science: The quinoxalin-2(1H)-one core is recognized as a promising electron-withdrawing substituent. nih.gov This property is valuable for the creation of "push-pull" systems, where electron-donating and electron-withdrawing groups are combined to create molecules with specific photophysical properties. Chromophore-labeled quinoxaline derivatives have been synthesized and investigated as efficient electroluminescent materials. acs.org These materials can be used as hole-transporters and emitters in the fabrication of electroluminescent devices that produce intense light emission, opening applications in organic light-emitting diodes (OLEDs) and other electronic displays. acs.org
Agrochemistry: Beyond its role as a pharmacophore, this compound is a key industrial intermediate for the synthesis of agrochemicals. portico.org It is a precursor in the production of quizalofop-ethyl, a potent and selective post-emergence herbicide used to control grass weeds in broadleaf crops. portico.orgresearchgate.net
Future research could further explore the derivatization of the this compound scaffold to fine-tune its electronic and optical properties for advanced materials or to develop new classes of agrochemicals.
| Field of Application | Specific Use | Key Property/Role | Reference(s) |
| Materials Science | Electroluminescent materials for devices (e.g., OLEDs). | Acts as an electron-withdrawing unit in push-pull systems; forms hole-transporting and emitting layers. | nih.govacs.org |
| Agrochemistry | Key intermediate in herbicide synthesis. | Precursor for the potent herbicide quizalofop-ethyl. | portico.orgresearchgate.net |
Q & A
Basic: What is the standard synthetic route for 6-Chloro-2(1H)-quinoxalinone, and how can purity be ensured?
Methodological Answer:
The compound is synthesized via condensation of o-phenylenediamine with glyoxylic acid in refluxing n-butanol for 5 hours. After cooling, the product is recrystallized from a DMF-ethanol (3:7 v/v) mixture to yield light-yellow crystals (78% yield, m.p. 236–237°C) . Purity (>98%) is confirmed via HPLC, with moisture content controlled to ≤0.5% using Karl Fischer titration . Key spectral data (¹H NMR, IR) should match literature values: δ ~12.5 ppm (NH, broad singlet) and carbonyl stretches at ~1670 cm⁻¹ .
Advanced: How can reaction conditions be optimized to improve yield and scalability for this compound synthesis?
Methodological Answer:
Optimization involves adjusting solvent polarity, temperature, and stoichiometry. For example, replacing n-butanol with ethanol reduces reflux time while maintaining yield (82% reported for nitro derivatives) . Scaling to kilogram quantities requires controlled cooling rates to prevent impurities. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) or repeated recrystallization . Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H NMR : Confirm aromatic protons (δ 7.2–8.1 ppm) and NH proton (δ ~12.5 ppm, exchangeable with D₂O) .
- IR : Detect carbonyl (C=O) stretch at ~1670 cm⁻¹ and N-H bend at ~3200 cm⁻¹ .
- X-ray crystallography : Resolve planar quinoxalinone core with Cl substituent at position 6 (bond angles: C-Cl ~1.73 Å) .
Advanced: How do computational methods like DFT validate experimental structural data for quinoxalinone derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculates optimized geometries, vibrational frequencies, and electronic properties. Compare computed bond lengths (e.g., C=O: 1.22 Å) with X-ray data (1.23 Å) to validate accuracy . HOMO-LUMO gaps (~4.5 eV) predict reactivity toward electrophiles. Discrepancies >5% require re-evaluation of basis sets (e.g., B3LYP/6-31G*) or crystal packing effects .
Basic: What in vivo models are used to assess the neuropharmacological activity of this compound derivatives?
Methodological Answer:
- Elevated Plus Maze (EPM) : Measures anxiolytic activity (time spent in open arms vs. closed arms) .
- Forced Swim Test (FST) : Evaluates antidepressant effects (immobility time reduction). Doses of 30 mg/kg (i.p.) show efficacy comparable to clomipramine (2 mg/kg) .
- Open Field Test (OFT) : Confirms no locomotor interference (distance traveled: ~500 cm/5 min) .
Advanced: What mechanisms underlie the AMPA receptor antagonism of this compound derivatives?
Methodological Answer:
Electron-withdrawing groups (e.g., Cl, NO₂) enhance binding to the glutamate recognition site of AMPA receptors. Competitive antagonism is confirmed via patch-clamp electrophysiology (IC₅₀ ~10 µM) . Molecular docking (PDB: 3KG2) reveals hydrogen bonding between the quinoxalinone carbonyl and Arg485 . Nitro derivatives show higher potency due to increased electron deficiency .
Advanced: How should researchers address contradictions in biological activity data across quinoxalinone derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 6-Cl vs. 6-NO₂) on receptor affinity .
- Dose-response curves : Ensure linearity (R² >0.95) across 10–100 mg/kg ranges .
- Validation assays : Replicate findings in primary neuron cultures or ex vivo brain slices to rule out pharmacokinetic variability .
Basic: What strategies mitigate impurities during this compound synthesis?
Methodological Answer:
- Recrystallization : Use DMF-ethanol (3:7 v/v) to remove unreacted o-phenylenediamine .
- HPLC monitoring : Detect byproducts (retention time >10 min) and adjust gradient elution (acetonitrile/water + 0.1% TFA) .
- Moisture control : Store under nitrogen to prevent hydrolysis (water content <0.5%) .
Advanced: How can derivatization of this compound enhance pharmacological selectivity?
Methodological Answer:
- Position 3 substitution : Introduce alkyl groups (e.g., methyl) to improve blood-brain barrier penetration (logP increase from 0.95 to 1.8) .
- N-Acetylation : Stabilize the NH group against metabolic degradation (t₁/₂ increase from 2 to 8 hours) .
- Electrophilic aromatic substitution : Add sulfonyl or nitro groups to modulate AMPA receptor affinity (IC₅₀ shift from 15 µM to 5 µM) .
Advanced: What role do DFT studies play in predicting the reactivity of quinoxalinone derivatives?
Methodological Answer:
DFT predicts electrophilic attack sites via Fukui indices (e.g., C6 in 6-Chloro derivatives: f⁺ = 0.12) . Transition state analysis (NEB method) identifies energy barriers for ring-opening reactions (~25 kcal/mol). Charge distribution maps guide functionalization (e.g., electron-deficient C7 for nucleophilic substitutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
